Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 26845-47-6) is a spirocyclic compound featuring a 1,4-dioxane ring fused to a cyclohexane system, with a methyl ester group at the 8-position. Its molecular formula is C₁₀H₁₆O₄, and it has a molecular weight of 200.23 g/mol . The compound is characterized by its bicyclic structure, which confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the preparation of complex alkaloids and pharmaceutical intermediates.
Key properties include:
Properties
IUPAC Name |
methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTIURCKMWHHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445699 | |
| Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26845-47-6 | |
| Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pathway 1: Esterification of 1,4-Dioxaspiro[4.5]decane-8-Carboxylic Acid
Assuming the availability of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, direct esterification with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) represents a straightforward route. However, the synthesis of the carboxylic acid precursor remains undocumented in available sources. Potential strategies include:
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Oxidation of 1,4-dioxaspiro[4.5]decane-8-one : Transition metal-catalyzed oxidation (e.g., KMnO₄ or RuO₄) could convert the ketone to a carboxylic acid, though over-oxidation risks must be mitigated.
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Carboxylation via enolate intermediates : Treating the ketone with a strong base (e.g., LDA) to form an enolate, followed by quenching with CO₂ and subsequent methylation.
Pathway 2: Direct Functionalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane
The patent highlights 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a recyclable precursor to 1,4-dioxaspiro[4.5]decane-8-one. Modifying hydrolysis conditions or introducing methylating agents during the reaction could theoretically yield the methyl ester. For example:
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Acid-catalyzed transesterification : Replacing water with methanol in the hydrolysis step, using resin-supported acids (e.g., Amberlyst-15), might directly produce the ester.
Critical Analysis of Reaction Conditions and Optimization
Catalytic Systems and Solvent Effects
The patent employs weakly acidic acrylic cation exchange resins (e.g., 110 resin) in aqueous media, which facilitate selective hydrolysis while enabling catalyst reuse. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 0.2–4.0 g/g substrate | Higher loadings reduce reaction time but increase costs |
| Temperature | 60–80°C | Elevated temperatures accelerate kinetics but risk side reactions |
| Reaction time | 1.0–2.0 h | Prolonged durations marginally improve yield (61–65%) |
Post-reaction workup involves toluene extraction and petroleum ether crystallization, achieving 99.5% purity. Adapting this protocol for ester synthesis would require substituting water with methanol and optimizing acid strength to favor esterification over hydrolysis.
By-Product Management and Recycling
The patent emphasizes recycling 1,4-cyclohexanedione by condensing it with ethylene glycol and p-toluenesulfonic acid in toluene. For ester production, analogous strategies could recover unreacted starting materials or intermediates, enhancing atom economy.
Challenges and Limitations in Current Methodologies
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Lack of Direct Synthetic Data : No explicit procedures for this compound are documented in the reviewed sources, necessitating extrapolation from related compounds.
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Selectivity Issues : Competing hydrolysis/esterification equilibria in protic solvents may hinder ester yield.
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Catalyst Compatibility : Cation exchange resins optimized for ketone synthesis may require modification (e.g., sulfonic acid groups) to promote ester formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis :
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate serves as an essential building block for the synthesis of complex molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution.
- Common Reactions :
- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.
- Reduction : Reduction with lithium aluminum hydride yields alcohols.
- Substitution : Nucleophilic substitution can produce various ester derivatives.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Sodium hydroxide | Various ester derivatives |
Biology
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Biochemical Probes :
- The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with biological macromolecules such as proteins and nucleic acids.
- Preliminary studies indicate that similar compounds may influence enzyme active sites or bind to receptors, affecting cellular pathways.
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Therapeutic Potential :
- This compound has been explored for anti-inflammatory and antimicrobial activities.
- Mechanisms of Action :
- Interacts with pro-inflammatory cytokines to potentially inhibit inflammation.
- Exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.
Medicine
- Pharmaceutical Development :
- Due to its structural features, the compound is being evaluated for its potential as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
- Case studies have shown promising results in developing compounds with anti-inflammatory and antimicrobial properties.
Industrial Applications
- Material Science :
- This compound is utilized in the production of polymers and as a stabilizer in various formulations.
- Its unique reactivity allows for the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate various chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate belongs to a family of spirocyclic dioxane carboxylates. Below is a comparison with structurally related analogs:
Physical and Chemical Properties
Boiling Points and Density
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate : Boils at 99–101°C (0.15 Torr) with a density of 1.0822 g/cm³ at 24°C .
- Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Higher molecular weight (228.28 g/mol) correlates with increased density compared to non-methylated analogs .
Reactivity and Stability
- The methyl ester group in this compound is more reactive toward nucleophiles (e.g., hydrolysis) than the ethyl ester due to reduced steric hindrance .
- Substituents like the methyl group at C8 (e.g., in CAS 87787-08-4) enhance steric bulk, slowing down reactions at the carbonyl center .
Data Tables
Table 1: Structural and Physical Comparison
| Property | This compound | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
|---|---|---|---|
| CAS No. | 26845-47-6 | 1489-97-0 | 24730-88-9 |
| Molecular Formula | C₁₀H₁₆O₄ | C₁₁H₁₈O₄ | C₁₂H₂₀O₄ |
| Molecular Weight | 200.23 | 214.26 | 228.28 |
| Boiling Point | N/A | 99–101°C (0.15 Torr) | N/A |
| Density | N/A | 1.0822 g/cm³ | N/A |
| Key Application | Alkaloid synthesis | Photochemical reactions | Steroid intermediates |
Table 2: Hazard Profiles
| Compound | Hazard Statements | Precautionary Measures |
|---|---|---|
| This compound | H302, H315, H319, H335 | P261, P280, P305+P351+P338 |
| Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | H302, H315, H319, H335 | P261, P305+P351+P338 |
Biological Activity
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is an intriguing organic compound characterized by its unique spirocyclic structure, which includes a 1,4-dioxane ring fused to a decane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₀H₁₆O₄
- Molecular Weight : Approximately 200.24 g/mol
- CAS Number : 26845-47-6
The spirocyclic structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Biological Activity Overview
This compound is primarily investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic and Electrophilic Interactions : Depending on the reaction conditions, the compound can act as either a nucleophile or an electrophile, facilitating various biochemical transformations.
- Target Interactions : It may interact with specific molecular targets such as enzymes or receptors, influencing their activity and modulating cellular pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | C₁₁H₁₈O₄ | Ethyl group instead of methyl; potentially different solubility and reactivity |
| Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | C₁₁H₁₈O₄ | Methyl substitution on the spiro center; affects sterics and electronic properties |
| 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | C₉H₁₂O₄ | Acid form without the methyl ester; different reactivity profile |
This table illustrates how this compound stands out due to its specific methyl substitution and spirocyclic structure, influencing its chemical behavior and potential applications compared to its analogs.
Case Studies and Research Findings
Research has indicated that compounds related to this compound have shown promise in various therapeutic areas:
- Anti-inflammatory Studies : A study demonstrated that derivatives of dioxaspiro compounds exhibited significant inhibition of inflammatory markers in vitro. This suggests that this compound may possess similar properties worth exploring further .
- Antimicrobial Efficacy : In another investigation, related compounds were tested against a range of bacteria and fungi, showing varying degrees of antimicrobial activity. The unique structural features of this compound could enhance its effectiveness against specific pathogens.
- Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules that may have enhanced biological activity or novel therapeutic applications in drug development .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and how do they influence experimental design?
- Answer : Critical properties include a molecular weight of 214.26 g/mol (C₁₁H₁₈O₄), LogP of ~1.48 (indicating moderate lipophilicity), and a polar surface area (PSA) of 44.76 Ų, which affects solubility and chromatographic behavior . These parameters guide solvent selection (e.g., methanol or dichloromethane for dissolution) and purification strategies (e.g., column chromatography with silica gel). The spirocyclic structure’s rigidity may also influence crystallization conditions.
Q. What synthetic routes are available for this compound?
- Answer : A common approach involves reducing 1,4-dioxaspiro[4.5]decan-8-one (a ketone precursor) with NaBH₄ in methanol, followed by esterification. For example, in related spirocyclic esters, the ketone is reduced to an alcohol intermediate at 0°C, then alkylated with methyl halides or via Fischer esterification . Reaction monitoring by TLC (using hexane/ethyl acetate eluents) and purification via column chromatography (gradient elution) are recommended .
Q. How can researchers confirm the purity and identity of this compound?
- Answer : Combine spectroscopic techniques:
- NMR : Analyze the sp³-hybridized carbons in the dioxolane ring (δ 60–100 ppm in ¹³C NMR) and ester carbonyl signals (~δ 170 ppm).
- Mass Spectrometry : The molecular ion peak at m/z 214.26 confirms the molecular weight .
- IR : Ester C=O stretching (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) are diagnostic .
Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS if volatile enough.
Advanced Research Questions
Q. How can contradictions in reported LogP values (e.g., 1.48 vs. computational predictions) be resolved experimentally?
- Answer : Experimental LogP can be determined via shake-flask partitioning between octanol and water, followed by UV/Vis or LC-MS quantification. Discrepancies often arise from computational models (e.g., XlogP3) underestimating steric effects in spirocyclic systems. Validate with multiple solvent systems and cross-reference with HPLC retention times under reversed-phase conditions .
Q. What strategies enable selective functionalization of the spirocyclic core?
- Answer :
- Ring-opening reactions : Acidic hydrolysis of the dioxolane ring yields ketone intermediates for further derivatization (e.g., Grignard additions) .
- Ester modification : Transesterification with alcohols (e.g., ethanol) under acidic or enzymatic catalysis can alter the ester group .
- Amide formation : React the methyl ester with amines (e.g., ammonia or primary amines) to synthesize carboxamides, as demonstrated in spirocyclic amine derivatives .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbonyl carbon). Molecular dynamics simulations can model solvent interactions, such as hydrogen bonding with the dioxolane oxygen atoms. Pair these with experimental kinetic studies (e.g., SN2 reactivity with nucleophiles like hydroxide) to validate predictions .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Answer : While specific toxicity data are limited, general precautions include:
- Gloves : Nitrile or neoprene gloves to prevent skin contact.
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological Notes
- Synthesis Optimization : Adjust NaBH₄ stoichiometry (1.5–2.0 equivalents) and reaction time (12–24 hrs) to maximize yield of alcohol intermediates .
- Chromatography : Use silica gel with 5–10% ethyl acetate in hexane for optimal separation of spirocyclic esters from byproducts .
- Derivatization : For amine derivatives, employ reductive amination (e.g., with NaBH₃CN) or coupling reagents (e.g., EDC/HOBt) for carboxamide formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
